

3-Chloro-2-methyl-4-nitrophenol molecular structure

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Compound of Interest

Compound Name: 3-Chloro-2-methyl-4-nitrophenol

CAS No.: 55289-28-6

Cat. No.: B3060602

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Technical Guide: 3-Chloro-2-methyl-4-nitrophenol

Molecular Architecture, Synthesis, and Spectroscopic Characterization

Executive Summary

3-Chloro-2-methyl-4-nitrophenol is a trisubstituted phenolic compound characterized by a dense substitution pattern on the benzene ring.^[1] Its specific arrangement—a hydroxyl group at position 1, flanked by a methyl group at position 2, a chlorine atom at position 3, and a nitro group at position 4—creates a unique steric and electronic environment. This compound serves as a critical intermediate in the development of halogenated nitrophenol derivatives, often evaluated for phytotoxicity, antimicrobial activity, and as metabolic standards for organophosphate pesticide degradation.

Property	Data
CAS Number	55289-28-6
IUPAC Name	3-Chloro-2-methyl-4-nitrophenol
Molecular Formula	C ₇ H ₆ ClNO ₂
Molecular Weight	187.58 g/mol
SMILES	<chem>OC1=C(C)C(Cl)=C(N(=O)=O)C=C1</chem>
Appearance	Yellow crystalline solid

Molecular Architecture & Electronic Properties[3]

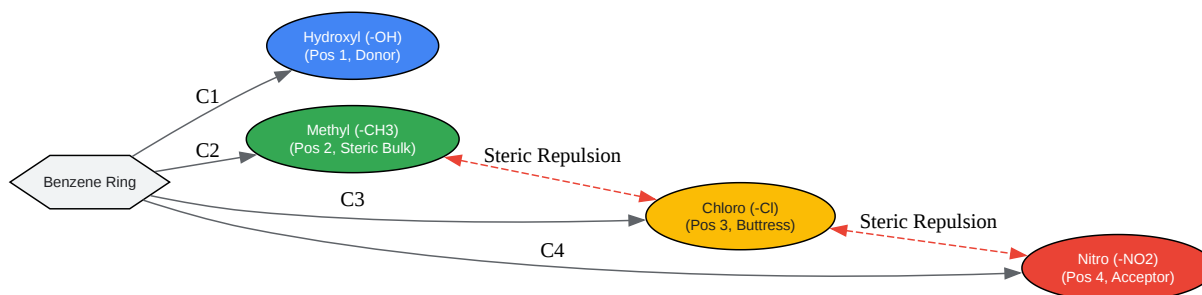
Structural Analysis

The molecule exhibits a contiguous substitution pattern (positions 1, 2, 3, 4), leading to significant steric crowding, particularly between the methyl (C2), chloro (C3), and nitro (C4) groups.

- **Steric Buttressing:** The central chlorine atom at C3 is sterically compressed between the methyl group and the nitro group. This "buttressing effect" often forces the nitro group to rotate out of coplanarity with the benzene ring, slightly reducing its resonance withdrawal capability compared to less hindered isomers.
- **Electronic Effects:**
 - OH (C1): Strong electron donor (resonance) and activator, directing electrophiles to C6 (ortho) and C4 (para).
 - NO₂ (C4): Strong electron withdrawer (resonance/induction), increasing the acidity of the phenolic proton.
 - Cl (C3): Weakly deactivating but ortho/para directing.
 - Me (C2): Weakly activating.

Structural Visualization

The following diagram illustrates the connectivity and the electronic push-pull system within the molecule.



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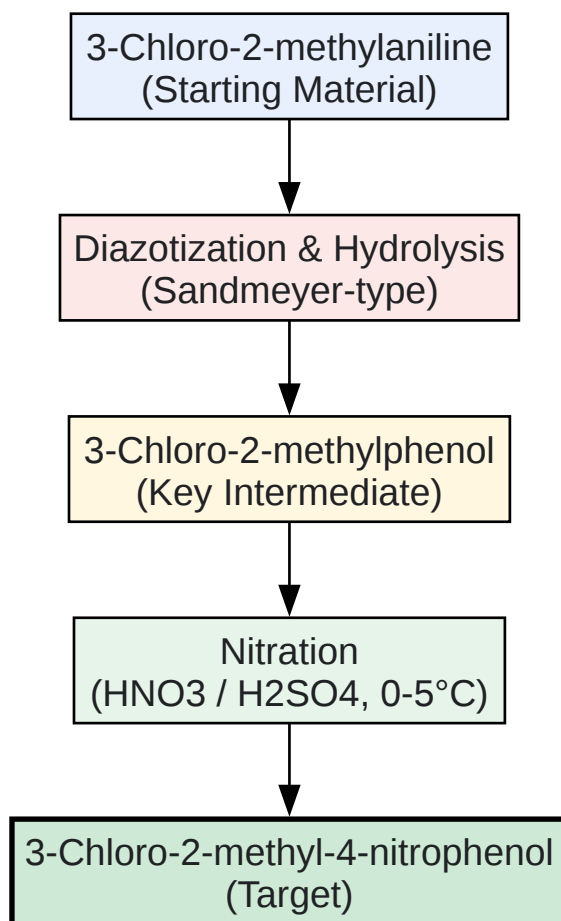
Figure 1: Structural connectivity and steric interactions in **3-Chloro-2-methyl-4-nitrophenol**.

Synthesis & Purification

The synthesis of **3-Chloro-2-methyl-4-nitrophenol** requires a regioselective approach to ensure the correct placement of the nitro group relative to the existing chloro and methyl substituents. The most reliable pathway involves the nitration of 3-chloro-2-methylphenol.

Synthetic Pathway

The precursor, 3-chloro-2-methylphenol, directs nitration primarily to the para position (C4) relative to the hydroxyl group, which is the strongest directing group on the ring. The C6 position (ortho to OH) is also activated but is less favored electronically and sterically compared to C4, provided C4 is open.



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Figure 2: Synthetic workflow from aniline precursor to final nitrophenol.

Detailed Experimental Protocol

Step 1: Preparation of 3-Chloro-2-methylphenol (If not purchased commercially)

- Diazotization: Dissolve 3-chloro-2-methylaniline in dilute H_2SO_4 . Cool to 0°C . Add NaNO_2 solution dropwise to form the diazonium salt.
- Hydrolysis: Add the cold diazonium solution slowly to a boiling solution of dilute H_2SO_4 . The phenol forms and is steam-distilled or extracted with dichloromethane.

Step 2: Nitration to **3-Chloro-2-methyl-4-nitrophenol**

- Reagents: 3-Chloro-2-methylphenol (1.0 eq), Nitric Acid (1.05 eq, 70%), Glacial Acetic Acid (Solvent).
- Procedure:
 - Dissolve the phenol in glacial acetic acid.
 - Cool the solution to 0–5°C in an ice bath.
 - Add the nitric acid dropwise, maintaining temperature <10°C to prevent dinitration or oxidation.
 - Stir for 2 hours at room temperature.
- Workup: Pour the reaction mixture into crushed ice. The product will precipitate as a yellow solid.
- Purification: Filter the solid and wash with cold water. Recrystallize from ethanol/water (1:1) to remove any 6-nitro isomer.

Spectroscopic Characterization

Accurate identification relies on distinguishing this isomer from its regioisomers (e.g., 6-nitro or 5-chloro variants).

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum is distinct due to the presence of two adjacent aromatic protons (H5 and H6), which form an AB coupling system.

Nucleus	Shift (δ ppm)	Multiplicity	Assignment	Notes
^1H	2.35	Singlet (3H)	$-\text{CH}_3$ (C2)	Deshielded by aromatic ring
^1H	7.05	Doublet (1H)	Ar-H (C6)	Ortho to OH, Meta to NO_2
^1H	7.85	Doublet (1H)	Ar-H (C5)	Ortho to NO_2 , Meta to OH
^1H	10.50	Broad Singlet	-OH	Exchangeable with D_2O
Coupling	$J \approx 8.5$ Hz	H5-H6	Typical ortho coupling	

Infrared Spectroscopy (IR)

- 3300–3400 cm^{-1} : O-H stretching (broad, H-bonded).
- 1520 cm^{-1} & 1340 cm^{-1} : N-O asymmetric and symmetric stretching (characteristic of nitro groups).
- 700–800 cm^{-1} : C-Cl stretching.

Mass Spectrometry (MS)

- Molecular Ion: m/z 187 (M^+).
- Isotope Pattern: $\text{M}+2$ peak at m/z 189 with ~33% intensity of the parent peak, confirming the presence of one chlorine atom.

Applications in Drug & Agrochemical Development

Agrochemical Intermediates

This compound is structurally homologous to the metabolites of Fenitrothion (3-methyl-4-nitrophenol). The introduction of the chlorine atom at position 3 alters the lipophilicity ($\log P$) and metabolic stability.

- **Resistance Studies:** Used to synthesize chlorinated analogs of organophosphate pesticides to study resistance mechanisms in pests that have developed hydrolase enzymes capable of detoxifying the parent methyl-nitrophenol.
- **Environmental Fate:** Serves as a reference standard for identifying degradation products of chlorinated tolyl-based pesticides in soil and water.

Pharmaceutical Building Blocks

The **3-chloro-2-methyl-4-nitrophenol** scaffold is used in the synthesis of:

- **Benzoxazoles:** Reduction of the nitro group to an amine, followed by cyclization with the adjacent hydroxyl group, yields substituted benzoxazoles, which are pharmacophores in antimicrobial and anti-inflammatory drugs.
- **Coupling Partners:** The phenolic hydroxyl allows for etherification, while the nitro group can be reduced to an aniline for amide coupling, making it a versatile "orthogonally functionalized" scaffold.

References

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